Biotin-EA

Übersicht

Beschreibung

Biotin is a water-soluble B-vitamin that functions as a coenzyme in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . N-(2-AMINOETHYL)-BIOTINAMIDE is widely used in biochemical research and biotechnology due to its ability to form strong, specific interactions with avidin and streptavidin proteins .

Wissenschaftliche Forschungsanwendungen

N-(2-AMINOETHYL)-BIOTINAMIDE has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Biotin-EA, like biotin, primarily targets biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . By attaching a biotin tag to a small molecule and then using it to pull out the target protein, researchers are able to selectively isolate and identify the target proteins of that small molecule .

Mode of Action

This compound interacts with its targets by serving as a coenzyme in critical biochemical processes . It is involved in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Biotin must be covalently attached to its cognate enzyme proteins for function and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .

Biochemical Pathways

This compound, like biotin, is involved in several key biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . These processes are essential for the central metabolism of fatty acids, amino acids, and carbohydrates .

Pharmacokinetics

The pharmacokinetics of this compound are likely similar to those of biotin. Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . Normal circulating concentrations of biotin typically range from 0.1 to 0.8 ng/mL in individuals consuming the recommended daily dose of 30 µg .

Result of Action

The action of this compound results in various sensory and motor improvements, gait abilities, and nerve excitability parameters . Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . Essential for normal fetal development, biotin also plays a role in weight loss by aiding in the breakdown of fats .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the ability to synthesize biotin de novo is confined to microorganisms and plants, humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora . In modern industries, biotin is widely used in various fields such as animal feed, food additives, cosmetics, diagnostics, fermentation, and biomedicine .

Biochemische Analyse

Biochemical Properties

Biotin-EA plays a significant role in various metabolic reactions such as fatty acid synthesis, branched chain amino acid catabolism, and gluconeogenesis . It is also involved in the citric acid cycle, which is the process of biochemical energy generation during aerobic respiration .

Cellular Effects

This compound influences cell function by acting as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It also plays a role in weight loss by aiding in the breakdown of fats .

Molecular Mechanism

The biosynthetic pathway for this compound can be divided into two main stages: from different substrates to pimelate moiety and from pimelate moiety to biotin . The synthesis of pimelate moiety varies in different microorganisms .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in critical biochemical processes, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those of fatty acids, amino acids, and carbohydrates . It interacts with various enzymes and cofactors in these pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-AMINOETHYL)-BIOTINAMIDE typically involves the reaction of biotin with ethylenediamine. The process begins with the activation of the carboxyl group of biotin, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with ethylenediamine to form N-(2-AMINOETHYL)-BIOTINAMIDE .

Industrial Production Methods

Industrial production of N-(2-AMINOETHYL)-BIOTINAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-AMINOETHYL)-BIOTINAMIDE undergoes various chemical reactions, including:

Oxidation: N-(2-AMINOETHYL)-BIOTINAMIDE can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert N-(2-AMINOETHYL)-BIOTINAMIDE to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of N-(2-AMINOETHYL)-BIOTINAMIDE .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biotin: The parent compound of N-(2-AMINOETHYL)-BIOTINAMIDE, used in similar applications but lacks the ethylenediamine moiety.

Biotin-PEG: A polyethylene glycol derivative of biotin, used for its increased solubility and reduced immunogenicity.

Biotin-X: A biotin derivative with a spacer arm, providing greater flexibility in bioconjugation.

Uniqueness

N-(2-AMINOETHYL)-BIOTINAMIDE is unique due to its ethylenediamine moiety, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly useful in applications requiring strong and specific binding interactions .

Biologische Aktivität

N-(2-Aminoethyl)biotinamide, also known as biotinamide, is a biotin-containing compound that has garnered attention for its diverse biological activities, particularly in neuroscience and antimicrobial applications. This article explores the compound's properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

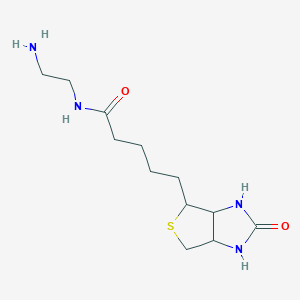

N-(2-Aminoethyl)biotinamide has the following chemical formula:

- Molecular Formula : C₁₂H₂₂N₄O₂S

- Molecular Weight : 286 g/mol

The compound is characterized by its aminoethyl side chain, which enhances its reactivity while maintaining the essential properties of biotin. This unique structure allows it to participate in various biochemical processes.

Antimicrobial Activity

N-(2-Aminoethyl)biotinamide exhibits antimicrobial properties by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the ribosome, effectively blocking the synthesis of proteins necessary for bacterial growth . This mechanism positions it as a potential candidate for developing new antimicrobial agents.

Neuronal Tracing

In neuroscience research, N-(2-Aminoethyl)biotinamide is utilized for intracellular labeling and neuronal tracing. It allows researchers to track neuronal pathways and understand neural connections better. Studies have shown that it can be used effectively in tracing experiments with survival times of up to two days, although labeling intensity diminishes over longer durations .

Case Studies

- Neuronal Tracing Studies : A comparative study highlighted the effectiveness of N-(2-Aminoethyl)biotinamide against biocytin in neuronal tracing experiments. The study found that both compounds were useful for short-term tracing; however, N-(2-Aminoethyl)biotinamide provided weaker labeling over extended periods .

- Electrophysiological Applications : Research demonstrated that electrodes filled with N-(2-Aminoethyl)biotinamide exhibited favorable properties for electrophysiological studies. The compound could be dissolved in high concentrations without precipitation, making it suitable for use in various experimental setups .

Data Table: Comparative Analysis of Biotin Compounds

| Property | N-(2-Aminoethyl)biotinamide | Biocytin |

|---|---|---|

| Molecular Weight | 286 g/mol | 372 g/mol |

| Electrophoresis Behavior | Selectively ejected with positive current | Ejected with both currents |

| Solubility | Stable in 1-4% solutions | Precipitates in some solutions |

| Neuronal Tracing Effectiveness | Short-term (up to 2 days) | Short-term (up to 2 days), weaker long-term |

Applications in Biological Research

N-(2-Aminoethyl)biotinamide's unique properties make it valuable in various research applications:

- Fluorescent Probes : The compound can act as a fluorescent probe for detection in homogeneous assays, allowing for sensitive detection methods in biochemical assays .

- Chemical Chaperone : It can function as a chemical chaperone, assisting in protein folding and stability during experimental procedures .

- Polymerization Inhibition : The compound has been shown to inhibit the polymerization of synthetic polymers like N-isopropylacrylamide, showcasing its versatility beyond biological applications .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCJEZWKLUBUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Biotin-EA help to confirm Keap1 as a target of electrophilic compounds in CLL cells?

A1: this compound is a modified version of ethacrynic acid (EA), an electrophilic compound, conjugated with biotin. This modification allows researchers to track the interaction of EA with cellular proteins. The study demonstrated that treating CLL cells with this compound followed by cell lysis and affinity purification using streptavidin agarose resin (which binds strongly to biotin) resulted in the isolation of Keap1 protein []. This finding confirmed that Keap1 is indeed a target of EA, providing evidence for the mechanism of Nrf2 activation by electrophilic compounds in CLL cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.